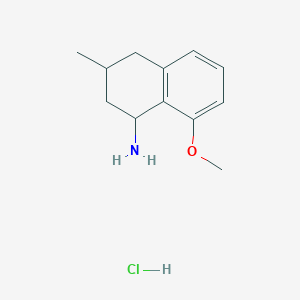

8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a substituted tetralin amine derivative with a methoxy group at position 8 and a methyl group at position 3 on the tetrahydronaphthalene scaffold. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules .

Properties

IUPAC Name |

8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8-6-9-4-3-5-11(14-2)12(9)10(13)7-8;/h3-5,8,10H,6-7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGQIGGDCUXETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1)C=CC=C2OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxy-1-tetralone and methylamine.

Reduction: The ketone group of 8-methoxy-1-tetralone is reduced to an alcohol using a reducing agent like sodium borohydride.

Amination: The resulting alcohol is then subjected to amination with methylamine under appropriate conditions to introduce the amine group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Simpler amines, hydrocarbons.

Substitution Products: Compounds with different functional groups replacing the methoxy or methyl groups.

Scientific Research Applications

8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to structurally related tetrahydronaphthalene amines, focusing on substituent positions, stereochemistry, and pharmacological implications:

Table 1: Key Structural and Pharmacological Differences

*Molecular formula inferred from related compounds in evidence .

Pharmacological and Physicochemical Properties

- However, the absence of dichlorophenyl groups (as in sertraline derivatives) likely reduces serotonin reuptake inhibition efficacy .

- Sertraline Analogs : Dichlorophenyl-substituted derivatives (e.g., CAS 79645-15-1) exhibit high affinity for serotonin transporters (SERT), whereas methoxy/methyl-substituted analogs lack this activity due to steric and electronic differences .

Biological Activity

8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 2138103-77-0) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant case studies.

The molecular formula for 8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is with a molecular weight of 191.27 g/mol. Its structure features a tetrahydronaphthalene core with a methoxy group and a methyl group, influencing its interaction with biological targets.

Research indicates that compounds similar to 8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may interact with monoamine transporters. These transporters are crucial in regulating neurotransmitter levels in the brain, affecting mood and behavior. The binding affinity of such compounds to these transporters can influence their psychoactive properties.

Pharmacological Effects

- Psychoactive Properties : Preliminary studies suggest that this compound may exhibit psychoactive effects similar to other substituted amphetamines. Its interaction with serotonin and dopamine transporters could lead to increased neurotransmitter levels in synaptic clefts.

- Potential Therapeutic Uses : Given its structural resemblance to known psychoactive substances, it may have applications in treating mood disorders or conditions characterized by neurotransmitter dysregulation.

Case Studies

A recent study examined the pharmacokinetics and binding profiles of various psychoactive substances, including derivatives of tetrahydronaphthalene. The findings highlighted significant interactions with monoamine transporters:

| Compound | Binding Affinity (Kd in nM) | Transporter Interaction | Observed Effects |

|---|---|---|---|

| 8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | TBD | SERT/DAT | Increased serotonin/dopamine levels |

| MDAI | 150 ± 20 | SERT | Mood enhancement |

| Mexedrone | 130 ± 15 | DAT | Stimulant effects |

This table illustrates the comparative binding affinities and the potential effects of related compounds on neurotransmitter systems.

Q & A

Q. What are common synthetic routes for 8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

A typical synthesis involves halogenation (e.g., chlorination or bromination) of a methoxy-substituted tetrahydronaphthalene core, followed by amination. For example, chlorination of 6-methoxy-1,2,3,4-tetrahydronaphthalene with reagents like PCl₃ or SOCl₂ yields intermediates, which undergo nucleophilic substitution with ammonia or amines. The final product is isolated as a hydrochloride salt to enhance aqueous solubility . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and purity.

Q. How is structural characterization performed for this compound?

Nuclear magnetic resonance (NMR) spectroscopy is used to confirm the methoxy and methyl substituents (δ ~3.7 ppm for methoxy protons, δ ~1.2–1.5 ppm for methyl groups). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight (e.g., expected [M+H]⁺ peak). X-ray crystallography may resolve stereochemistry if chiral centers are present .

Q. What are the solubility and stability considerations for this compound?

The hydrochloride salt form improves solubility in polar solvents (e.g., water, methanol). Stability tests under varying pH, temperature, and light exposure are recommended. Storage in an inert atmosphere (e.g., argon) at –20°C minimizes degradation. Analytical monitoring via HPLC over time can detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Enantiomeric purity significantly impacts receptor binding. For example, (R)-enantiomers of structurally related compounds exhibit higher affinity for serotonin receptors compared to (S)-forms due to spatial alignment with binding pockets. Chiral resolution via chiral HPLC or asymmetric synthesis (e.g., using chiral catalysts) is essential for activity studies .

Q. What experimental models are used to assess neuroprotective effects?

In vitro models include neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress (H₂O₂ or rotenone), with viability measured via MTT assays. In vivo rodent models of Parkinson’s disease (6-OHDA-induced lesions) evaluate motor function recovery. Receptor profiling using radioligand binding assays (e.g., 5-HT₁A/₂A receptors) identifies mechanistic pathways .

Q. How can structure-activity relationships (SAR) guide derivative design?

Comparative studies of analogs (e.g., 5-chloro, 5-bromo, or 5-fluoro substitutions) reveal trends:

Q. How are contradictions in pharmacological data resolved across studies?

Discrepancies (e.g., varying IC₅₀ values in receptor assays) may arise from differences in assay conditions (pH, temperature) or enantiomeric purity. Meta-analyses using standardized protocols (e.g., CEREP panels) and computational docking studies (e.g., AutoDock Vina) help reconcile results. Cross-validation with in silico ADMET predictions further clarifies bioavailability and off-target effects .

Q. What methodologies detect and quantify degradation products?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify degradation pathways (e.g., demethylation of methoxy groups). Forced degradation under acidic/alkaline conditions reveals hydrolytic byproducts. Quantitation uses external calibration curves with reference standards .

Methodological Notes

- Enantiomer Separation : Use chiral columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases .

- Receptor Binding Assays : Include positive controls (e.g., sertraline for serotonin transporters) and account for non-specific binding with excess cold ligand .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition in repositories like ChEMBL or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.